molecular formula C16H19NO8 B12417317 5-Hydroxy Tryptophol-d4 b-D-Glucuronide (DISCONTINUED)

5-Hydroxy Tryptophol-d4 b-D-Glucuronide (DISCONTINUED)

Cat. No.: B12417317
M. Wt: 357.35 g/mol
InChI Key: NFLHLWRXDOXSCF-DXCLDHJFSA-N
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Description

5-Hydroxy tryptophol is a naturally occurring compound derived from the amino acid tryptophan. It is a member of the indole family and is structurally characterized by a hydroxyl group attached to the 5-position of the indole ring. This compound is a metabolite of serotonin and is involved in various biological processes, including the regulation of sleep and mood .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Hydroxy tryptophol can be synthesized through several methods. One common synthetic route involves the reduction of 5-hydroxyindoleacetaldehyde using sodium borohydride in methanol. The reaction is typically carried out at room temperature and yields 5-Hydroxy tryptophol as the primary product .

Industrial Production Methods

Industrial production of 5-Hydroxy tryptophol often involves microbial fermentation. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to overexpress tryptophan hydroxylase and aromatic amino acid decarboxylase. These enzymes convert tryptophan to 5-Hydroxy tryptophol through intermediate compounds .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy tryptophol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under basic conditions.

Major Products

Scientific Research Applications

5-Hydroxy tryptophol has several scientific research applications:

Mechanism of Action

5-Hydroxy tryptophol exerts its effects primarily through its interaction with serotonin receptors in the brain. It is a metabolite of serotonin and can influence serotonin levels by acting as a feedback inhibitor of tryptophan hydroxylase. This regulation of serotonin levels affects mood, sleep, and other physiological processes .

Comparison with Similar Compounds

Similar Compounds

    Tryptophol: Lacks the hydroxyl group at the 5-position.

    5-Hydroxytryptamine (Serotonin): Contains an amine group instead of a hydroxyl group.

    5-Hydroxyindoleacetic acid: An oxidized form of 5-Hydroxy tryptophol.

Uniqueness

5-Hydroxy tryptophol is unique due to its specific hydroxylation at the 5-position, which imparts distinct chemical and biological properties. Unlike tryptophol, it can participate in hydrogen bonding, affecting its solubility and reactivity. Compared to serotonin, it lacks the amine group, which alters its interaction with biological targets .

Properties

Molecular Formula

C16H19NO8

Molecular Weight

357.35 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[3-(1,1,2,2-tetradeuterio-2-hydroxyethyl)-1H-indol-5-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C16H19NO8/c18-4-3-7-6-17-10-2-1-8(5-9(7)10)24-16-13(21)11(19)12(20)14(25-16)15(22)23/h1-2,5-6,11-14,16-21H,3-4H2,(H,22,23)/t11-,12-,13+,14-,16+/m0/s1/i3D2,4D2

InChI Key

NFLHLWRXDOXSCF-DXCLDHJFSA-N

Isomeric SMILES

[2H]C([2H])(C1=CNC2=C1C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C([2H])([2H])O

Canonical SMILES

C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=CN2)CCO

Origin of Product

United States

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